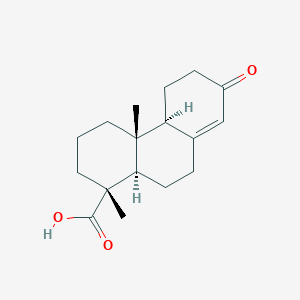
13-Oxopodocarp-8(14)-en-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Keto-8(14)-Podocarpen-18-oic acid is a naturally occurring diterpenoid compound It is derived from the podocarpus species, a genus of coniferous trees and shrubs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Keto-8(14)-Podocarpen-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of 13-Keto-8(14)-Podocarpen-18-oic acid may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of specific microorganisms to convert substrates into the desired diterpenoid compound.
Analyse Des Réactions Chimiques
Types of Reactions
13-Keto-8(14)-Podocarpen-18-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized diterpenoids, while reduction can produce less oxidized forms.
Applications De Recherche Scientifique
13-Keto-8(14)-Podocarpen-18-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex diterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of natural product-based pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 13-Keto-8(14)-Podocarpen-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
13,14-Dihydro-15-Keto-Prostaglandin F2α: A metabolite of prostaglandin F2α with similar structural features.
13,14-Dihydro-15-Keto-Prostaglandin E2: Another prostaglandin metabolite with comparable chemical properties.
Uniqueness
13-Keto-8(14)-Podocarpen-18-oic acid is unique due to its specific diterpenoid structure, which distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C17H24O3 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
Clé InChI |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
SMILES isomérique |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


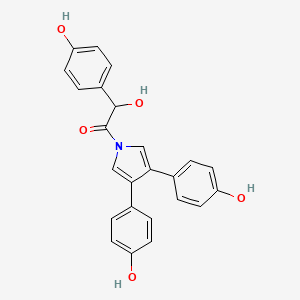
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
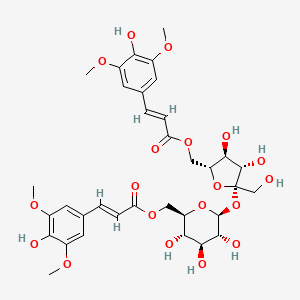

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)




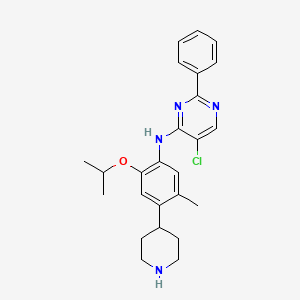
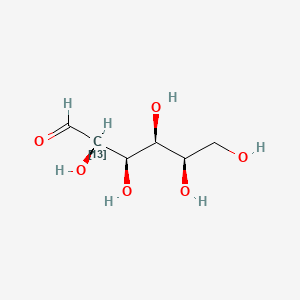

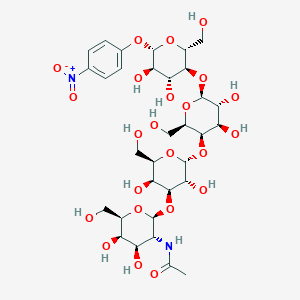
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
